[1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-yl]methanol
Description
Properties
IUPAC Name |
[1-(2-amino-6-chloropyrimidin-4-yl)piperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4O/c11-8-4-9(14-10(12)13-8)15-3-1-2-7(5-15)6-16/h4,7,16H,1-3,5-6H2,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWFQVYDIPTAOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=NC(=N2)N)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of the Hydroxyl Group
To mitigate interference from the hydroxyl group, tert-butyldimethylsilyl (TBS) protection is employed. Piperidin-3-ylmethanol is treated with tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole, yielding the silyl-protected intermediate.
Protection Reaction
Substitution at Position 4
The protected piperidine derivative is then reacted with 2-amino-4,6-dichloropyrimidine under basic conditions. Potassium carbonate (K₂CO₃) in acetonitrile at reflux drives the substitution, selectively replacing the 4-chloro group while retaining the 6-chloro substituent.
Substitution Reaction
Deprotection of the Hydroxyl Group
The final step involves removing the TBS group using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF), yielding the target compound.
Deprotection Reaction
-
Substrate : Protected intermediate (1.0 eq.)
-
Reagent : TBAF (1.5 eq.)
-
Solvent : THF
-
Temperature : 25°C, 4 hours
Optimization of Reaction Conditions
Solvent and Base Screening
Comparative studies reveal that polar aprotic solvents like acetonitrile enhance reaction rates by stabilizing the transition state. Bases such as K₂CO₃ outperform triethylamine (Et₃N) in minimizing hydrolysis of the chloropyrimidine.
Table 1. Solvent and Base Optimization for Substitution
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetonitrile | K₂CO₃ | 80 | 12 | 70 |
| Ethanol | K₂CO₃ | 80 | 18 | 55 |
| DMF | Et₃N | 100 | 6 | 40 |
Purification and Characterization
Chromatographic Purification
The crude product is purified via normal-phase flash column chromatography (NPFCC) using gradients of methanol in ethyl acetate (2–15% over 7 minutes). This method effectively separates the target compound from unreacted starting materials and byproducts.
Spectroscopic Characterization
1H NMR (500 MHz, DMSO-d₆) :
-
δ 1.50–1.70 (m, 4H, piperidine CH₂)
-
δ 2.90–3.10 (m, 2H, piperidine NCH₂)
-
δ 3.40–3.60 (m, 2H, CH₂OH)
-
δ 4.80 (br s, 1H, OH)
-
δ 6.30 (s, 2H, NH₂)
13C NMR (125 MHz, DMSO-d₆) :
-
δ 24.5, 32.1, 45.8 (piperidine carbons)
-
δ 62.4 (CH₂OH)
High-Resolution Mass Spectrometry (HRMS) :
Comparative Analysis of Synthetic Routes
Alternative routes, such as direct substitution without hydroxyl protection, were explored but resulted in lower yields (40–50%) due to side reactions involving the hydroxyl group . The TBS protection-deprotection strategy proved superior, achieving an overall yield of 55–60% from 2,4,6-trichloropyrimidine.
Mechanism of Action
The mechanism of action of [1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following compounds share structural motifs with [1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-yl]methanol, differing primarily in substituents or ring systems:
Amino and Chloro Groups in Pyrimidine Ring
The 2-amino-6-chloro substitution in the pyrimidine ring enhances hydrogen bonding and electronic interactions, critical for binding to biological targets like enzymes or receptors.
Piperidine Modifications
- Hydroxymethyl vs. Amine Groups: The hydroxymethyl group in the target compound contributes to polar surface area, affecting solubility and metabolic stability. The amine derivative in (4-Aminopiperidin-1-yl)(6-chloropyridin-3-yl)methanone introduces a basic nitrogen, which may enhance binding to acidic residues in target proteins .
- Ketone vs.
Ring System Variations
- Pyrimidine vs. Pyridine : Pyrimidine-based compounds (e.g., the target compound) typically exhibit higher binding specificity for folate-dependent enzymes, whereas pyridine derivatives (e.g., CAS 886494-59-3) are more common in kinase inhibitors .
- Benzyl vs. Heterocyclic Rings: The chlorobenzyl-substituted analogue ([1-(3-Chloro-benzyl)-piperidin-4-yl]methanol) lacks the heterocyclic aromaticity of pyrimidine, reducing π-π stacking interactions but increasing steric bulk .
Biological Activity
Overview of the Compound
[1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-yl]methanol is a heterocyclic compound characterized by a pyrimidine ring substituted with an amino group and a chlorine atom, along with a piperidine ring attached to a methanol group. Its molecular formula is C10H14ClN3O, and it is primarily utilized in medicinal chemistry for the synthesis of pharmaceutical compounds and in biological studies to evaluate its pharmacological properties.
The biological activity of this compound stems from its ability to interact with specific molecular targets. The presence of the amino and chlorine substituents on the pyrimidine ring enhances its binding affinity to various receptors and enzymes, potentially modulating their activity. The piperidine moiety contributes to the compound's overall pharmacological profile, which may include enzyme inhibition and receptor modulation.
Antimicrobial Activity
Research has indicated that compounds containing piperidine and pyrimidine moieties exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The exact mechanism of action against these pathogens typically involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Enzyme Inhibition
Piperidine derivatives have been extensively studied for their enzyme inhibitory potential. Compounds like this compound are known to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. A study reported that several synthesized piperidine derivatives exhibited strong inhibitory activity against AChE, which is crucial for treating conditions like Alzheimer's disease .
Anticancer Properties
Recent investigations into piperidine-containing compounds have revealed their potential as anticancer agents. For example, compounds similar to this compound were designed and synthesized, demonstrating cytotoxic effects on various cancer cell lines, including hematological malignancies. Molecular docking studies confirmed their ability to bind effectively to target proteins involved in cancer cell proliferation .
Research Findings and Case Studies
Several studies have explored the biological activity of piperidine derivatives:
| Study | Findings |
|---|---|
| Sanchez-Sancho et al. (1998) | Evaluated a series of piperidine derivatives for antibacterial activity; highlighted their potential in treating infections caused by resistant strains. |
| Nithiya et al. (2011) | Investigated the pharmacological effects of piperidine compounds, noting their role in anesthetic activity and glucose metabolism regulation. |
| PMC9406097 (2022) | Reported on the anticancer properties of synthesized piperidine derivatives, emphasizing their efficacy against leukemia and myeloma cell lines. |
Scientific Research Applications
Pharmaceutical Research
The compound is of interest in the pharmaceutical industry for its potential as a therapeutic agent. It may act on various biological pathways, making it suitable for the development of drugs targeting diseases such as cancer or neurological disorders. The structural similarity to known kinase inhibitors suggests it could inhibit specific kinases involved in tumor growth and progression.
Biological Studies
Research has indicated that compounds similar to [1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-yl]methanol can modulate cellular processes. Studies have focused on its effects on cell signaling pathways, apoptosis, and proliferation in various cancer cell lines. The compound's ability to cross cell membranes due to its piperidine structure allows it to be tested for intracellular targets.
Material Science
In material science, derivatives of this compound may be explored for their properties in developing new materials with specific functionalities, such as conducting polymers or novel catalysts. The incorporation of the pyrimidine structure could enhance the electronic properties of these materials.
Case Studies
Several studies have investigated compounds related to this compound:
Case Study 1: Kinase Inhibition
A study demonstrated that similar pyrimidine derivatives effectively inhibited c-KIT kinase, a target in gastrointestinal stromal tumors (GIST). This suggests that this compound could also exhibit similar inhibitory effects, warranting further investigation into its pharmacological properties .
Case Study 2: Allosteric Modulators
Research into allosteric modulators has highlighted the potential of pyrimidinyl compounds in developing new therapies for obesity and metabolic disorders. The unique binding characteristics of these compounds could lead to biased agonism at cannabinoid receptors, indicating a broader application spectrum for this compound in metabolic regulation .
Chemical Reactions Analysis
Formation of the Pyrimidine Core
The synthesis begins with the construction of the 6-chloropyrimidine framework. A common approach involves SNAr (Nucleophilic Aromatic Substitution) reactions to introduce substituents. For example:
-
2-Chloro-4-aminopyrimidine can undergo SNAr reactions with nucleophiles like benzimidazole using sodium hydride (NaH) in DMF at elevated temperatures (~110°C), yielding intermediates such as aminopyrimidine derivatives .
-
The amino group at position 2 is typically introduced via displacement of a leaving group (e.g., chlorine) using ammonia or amines in basic conditions (e.g., Cs₂CO₃ in DMF) .
Installation of the Piperidine Ring
The piperidine ring is attached via palladium-catalyzed cross-coupling reactions :
-
Buchwald-Hartwig amination or Suzuki coupling can link the pyrimidine core to a piperidine derivative. For instance, a bromopyridine intermediate may undergo coupling with a piperidine amine using catalysts like Pd₂(dba)₃ and ligands such as Xantphos in toluene at 100°C .
-
Alkylation reactions (e.g., Mitsunobu) may also be employed to install hydroxymethyl groups, as seen in the synthesis of analogous compounds like [1-(6-Chloropyrimidin-4-yl)piperidin-2-yl]methanol .
Functional Group Transformations
-
Chloro-to-amino conversion : Chloropyrimidines can be converted to aminopyrimidines via SNAr reactions with ammonia or amines, as demonstrated in the synthesis of 2-(4-fluorophenyl)quinoline-4,6-diamine .
-
Reduction of azide groups : Sodium azide may replace chloro groups, followed by reduction with tin(II) chloride to yield amines .
Reaction Conditions and Yields
Structural and Functional Comparisons
| Feature | [1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-yl]methanol | Analogous Compounds |
|---|---|---|
| Core scaffold | Pyrimidine + Piperidine + Methanol group | Pyrimidine + Piperidine |
| Key functional groups | -NH₂ (position 2), -Cl (position 6), -CH₂OH (piperidine) | -NH₂, -Cl, -CH₂OH |
| Synthetic complexity | Multi-step with cross-coupling and alkylation steps | Similar, but fewer steps |
This synthesis strategy underscores the importance of palladium-catalyzed reactions and SNAr chemistry in assembling complex heterocycles. Future research should focus on improving yields in critical steps and expanding the compound’s biological evaluation.
Q & A
Q. What synthetic methodologies are recommended for the preparation of [1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-yl]methanol?
The synthesis typically involves multi-step reactions starting from substituted pyrimidine and piperidine precursors. Key steps include:
- Nucleophilic substitution : Reacting 2-amino-6-chloropyrimidine with a piperidine derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the piperidine-pyrimidine scaffold.
- Hydroxymethylation : Introducing the methanol group via reductive amination or alkylation, often using formaldehyde derivatives and sodium borohydride .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization (ethanol/water mixtures) to isolate the product. Reaction yields can be optimized by controlling temperature (60–80°C) and avoiding moisture-sensitive intermediates .
Q. How should researchers characterize this compound using spectroscopic techniques?
Comprehensive characterization involves:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 8.1–8.3 ppm (pyrimidine protons), δ 3.4–4.0 ppm (piperidine CH₂ and methanol CH₂OH), and δ 2.5–3.0 ppm (piperidine backbone).
- ¹³C NMR : Signals near 160 ppm (C-Cl in pyrimidine) and 65–70 ppm (methanol carbon).
Q. What safety protocols are critical during handling?
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- First Aid :
- Skin contact : Wash immediately with soap and water; seek medical attention for irritation .
- Eye exposure : Rinse with water for 15 minutes and consult an ophthalmologist .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
Discrepancies often arise from assay conditions or compound stability. Mitigation strategies include:
- Control experiments : Verify compound stability in assay buffers (e.g., pH 7.4 PBS) using HPLC to detect degradation products .
- Dose-response validation : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
- Orthogonal assays : Compare results from enzymatic inhibition (e.g., kinase assays) and cell-based viability tests (e.g., MTT assays) to confirm target specificity .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Salt formation : Use HCl or citrate salts to enhance aqueous solubility.
- Prodrug design : Esterify the methanol group (e.g., acetate prodrug) for improved membrane permeability.
- Formulation : Employ cyclodextrin complexes or lipid nanoparticles to increase bioavailability .
Q. How does the compound’s molecular conformation impact its interaction with biological targets?
- X-ray crystallography : Resolve the crystal structure to identify key binding motifs (e.g., hydrogen bonds between the pyrimidine NH₂ and kinase active sites) .
- Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., EGFR or PI3K).
- SAR studies : Modify substituents (e.g., replacing Cl with F) to assess effects on potency and selectivity .
Q. What analytical methods detect and quantify impurities in synthesized batches?
- HPLC-DAD : Use a C18 column (gradient: 0.1% TFA in H₂O/acetonitrile) with UV detection at 254 nm.
- LC-MS/MS : Identify impurities via fragmentation patterns (e.g., loss of Cl⁻ or CH₂OH groups).
- Limit tests : Follow ICH guidelines for residual solvents (e.g., ≤500 ppm DMF) using GC-MS .
Methodological Considerations
Q. How to troubleshoot low yields in the final coupling step of the synthesis?
- Catalyst screening : Test Pd(PPh₃)₄ or CuI for cross-coupling reactions.
- Solvent optimization : Switch from DMF to THF or DMSO to enhance reactivity.
- Temperature control : Ensure reactions are heated uniformly (e.g., microwave-assisted synthesis at 100°C) .
Q. What computational tools predict the compound’s ADMET properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
